Isofucosterol

Vue d'ensemble

Description

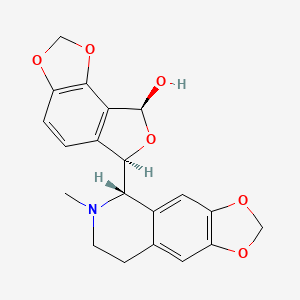

Le Fucosterol est un phytostérol, un type de stéroïde dérivé des plantes, principalement présent dans les algues marines, en particulier les algues brunes telles que Sargassum binderi, Sargassum fusiforme, Undaria pinnatifida, Ecklonia stolonifera et Pelvetia siliquosa . Le Fucosterol est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes, anticancéreuses et neuroprotectrices .

Applications De Recherche Scientifique

Fucosterol has a wide range of scientific research applications:

Mécanisme D'action

Isofucosterol, also known as Fucosterol or delta5-Avenasterol, is a natural, stigmastane-type sterol . It is mainly distributed in marine sponges . This article will cover the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences on this compound.

Target of Action

Sterols, including this compound, are known to be vital structural components of biological membranes . They play a crucial role in maintaining cell viability, embryogenesis, pattern formation, cell division, chloroplast biogenesis, and modulation of activity and distribution of membrane-bound proteins such as enzymes and receptors .

Mode of Action

Sterols, including this compound, are known to participate in transmembrane signal transduction by forming lipid microdomains . They are also precursors of a group of plant hormones, the brassinosteroids, which regulate plant growth and development .

Biochemical Pathways

Sterols, including this compound, are part of the vast family of isoprenoids, a group of structurally related secondary metabolites . The major enzymes of plant sterol biosynthesis are 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), C24sterol methyltransferase, and C22sterol desaturase . These enzymes are responsible for maintaining the optimal balance between sterols . Regulation of the ratios between the different types of sterols and sterols/sphingolipids can be of crucial importance in the responses of plants to stresses .

Result of Action

Sterols, including this compound, are known to have a crucial impact on membrane fluidity and transmembrane export and import processes . Some sterols can even act as second messengers or signaling molecules during developmental and cellular signaling processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the safety and toxicity of fucosterol from marine algae have been studied both in vitro and in vivo . .

Analyse Biochimique

Biochemical Properties

Isofucosterol is involved in several biochemical reactions, primarily as a structural component of biological membranes. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase, C24-sterol methyltransferase, and C22-sterol desaturase . These enzymes are crucial in maintaining the balance between different types of sterols and regulating sterol biosynthesis. This compound also participates in transmembrane signal transduction by forming lipid microdomains, which are essential for cellular communication and homeostasis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is a precursor of brassinosteroids, a group of plant hormones that regulate growth and development . This compound also affects the formation of lipid microdomains, which play a critical role in transmembrane signal transduction and maintaining cellular ion homeostasis . Additionally, it has been shown to modulate the activity of enzymes involved in sterol biosynthesis, further impacting cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It has been shown to interact with liver X-receptor-beta, glucocorticoid receptor, tropomyosin receptor kinase B, toll-like receptor 2/4, and beta-secretase . These interactions are crucial for regulating molecular and cellular processes associated with neurodegenerative disorders. This compound also modulates the activity of enzymes involved in sterol biosynthesis, such as C24-sterol methyltransferase and C22-sterol desaturase, by binding to their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term studies have shown that this compound can maintain its structural integrity and biological activity under controlled conditions. Prolonged exposure to extreme conditions may lead to its degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolism . High doses may lead to toxic or adverse effects, including disruptions in cellular homeostasis and increased oxidative stress . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including sterol biosynthesis and metabolism . It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase, C24-sterol methyltransferase, and C22-sterol desaturase, which are crucial for maintaining the balance between different types of sterols . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, plasma membrane, and lipid particles . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This compound’s activity and function are closely linked to its localization within these compartments, impacting cellular processes such as sterol biosynthesis and signal transduction .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Fucosterol peut être extrait des algues marines par une série d'étapes impliquant une extraction par solvant et des techniques chromatographiques. Le processus d'extraction typique comprend les étapes suivantes :

Extraction : La poudre sèche des algues est extraite avec de l'éthanol à température ambiante.

Concentration : L'extrait d'éthanol est concentré sous pression réduite pour obtenir une pâte épaisse.

Partage : Le concentré est partagé avec de l'acétate d'éthyle et de l'éther de pétrole.

Chromatographie : La solution résultante est soumise à une chromatographie sur colonne de gel de silice, en éluant avec un gradient d'éther de pétrole et d'acétate d'éthyle.

Cristallisation : Les fractions contenant du Fucosterol sont concentrées, et des cristaux blancs de Fucosterol sont obtenus.

Méthodes de production industrielle : La production industrielle de Fucosterol implique une extraction à grande échelle à partir d'algues marines en utilisant des techniques d'extraction par solvant et de chromatographie similaires. La chromatographie contre-courante à haute vitesse a également été utilisée pour la séparation efficace du Fucosterol à partir d'extraits bruts .

Analyse Des Réactions Chimiques

Le Fucosterol subit diverses réactions chimiques, notamment :

Oxydation : Le Fucosterol peut être oxydé pour former de l'oxyde de Fucosterol, qui a été étudié pour ses activités biologiques.

Réduction : La réduction du Fucosterol peut conduire à la formation de stérols saturés.

Substitution : Le Fucosterol peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle, pour former des esters et des éthers.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés pour les réactions d'estérification et d'éthérification.

Principaux produits :

Oxydation : Oxyde de Fucosterol.

Réduction : Stérols saturés.

Substitution : Esters et éthers de Fucosterol.

4. Applications de la recherche scientifique

Le Fucosterol a un large éventail d'applications de recherche scientifique :

Chimie : Le Fucosterol est utilisé comme précurseur pour la synthèse de divers composés bioactifs.

Biologie : Il est étudié pour son rôle dans la structure et la fonction de la membrane cellulaire.

5. Mécanisme d'action

Le Fucosterol exerce ses effets par le biais de diverses cibles et voies moléculaires :

Comparaison Avec Des Composés Similaires

Le Fucosterol est unique parmi les phytostérols en raison de ses activités biologiques spécifiques et de ses caractéristiques structurelles. Des composés similaires incluent :

β-Sitostérol : Communément présent dans les plantes, connu pour ses effets hypolipidémiants.

Campestérol : Un autre phytostérol aux propriétés anti-inflammatoires et hypolipidémiantes.

Stigmastérol : Présent dans diverses plantes, il présente des activités anti-inflammatoires et anticancéreuses.

Unicité du Fucosterol :

- Le Fucosterol est principalement présent dans les algues marines, tandis que les autres phytostérols sont plus courants dans les plantes terrestres.

- Il possède une structure unique avec un groupe éthylidène en position 24, ce qui contribue à ses activités biologiques distinctes .

Propriétés

Numéro CAS |

18472-36-1 |

|---|---|

Formule moléculaire |

C29H48O |

Poids moléculaire |

412.7 g/mol |

Nom IUPAC |

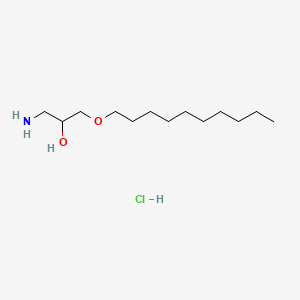

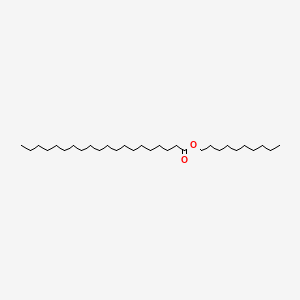

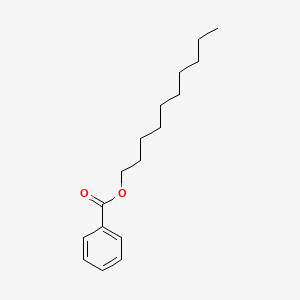

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

Clé InChI |

OSELKOCHBMDKEJ-VEVYEIKRSA-N |

SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

SMILES isomérique |

CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

SMILES canonique |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Apparence |

Solid powder |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is fucosterol and where is it found?

A1: Fucosterol (stigmasta-5,24(28)-dien-3β-ol), also known as (24E)-ethylidenecholesterol, is a sterol predominantly found in marine brown algae. [, , , , ] It can also be found in diatoms and some land plants, like Osmanthus fragrans var. aurantiacus. [, ]

Q2: What is the chemical structure of fucosterol?

A2: Fucosterol is a sterol with a tetracyclic skeleton and a double bond between carbons 5 and 6 in the first ring. Its side chain features an ethylidene group at carbon 24.

Q3: What are the reported biological activities of fucosterol?

A3: Fucosterol exhibits a wide range of biological activities, including:

- Anti-cancer: Studies have shown fucosterol possesses antitumor activity against various cancer cell lines, including human cervical cancer (HeLa), [] human colon cancer (HCT-116), [, ] human promyelocytic leukemia (HL-60), [, , , ] and ovarian cancer cells. []

- Anti-diabetic: Fucosterol has shown potential in improving insulin resistance. []

- Antioxidant: It exhibits strong antioxidant activity, protecting against lipid peroxidation. []

- Anti-inflammatory: Fucosterol can attenuate inflammatory responses, potentially through modulation of mitogen-activated protein kinases (MAPKs). [, , ]

- Hepatoprotective: Research suggests it may offer protection against liver injury. [, ]

- Neuroprotective: Fucosterol has demonstrated potential in protecting against cognitive decline and neurodegeneration. [, ]

- Anti-hyperlipidemic: Studies indicate it may help regulate cholesterol levels. [, , ]

- Other Activities: Fucosterol also exhibits antifungal, antihistaminic, anticholinergic, anti-adipogenic, anti-photoaging, anti-osteoporotic, and butyrylcholinesterase inhibitory activities. []

Q4: How does fucosterol exert its anti-cancer effects?

A4: Fucosterol demonstrates anti-cancer effects through multiple mechanisms, including:

- Inducing apoptosis: It triggers apoptosis in cancer cells, potentially through mitochondrial-mediated pathways and endoplasmic reticulum stress. [, , , , , ]

- Cell cycle arrest: Fucosterol can induce cell cycle arrest at specific checkpoints, inhibiting the proliferation of cancer cells. [, ]

- Inhibiting cell migration: It hinders the migration of cancer cells, potentially limiting their invasiveness and metastasis. [, ]

- Downregulating signaling pathways: Fucosterol can modulate signaling pathways involved in cancer cell growth and survival, such as the phosphoinositide-3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway. []

Q5: Does fucosterol affect cholesterol metabolism?

A5: Yes, fucosterol demonstrates cholesterol-lowering effects. It acts as a dual-agonist for liver X receptors (LXRs), key regulators of cholesterol homeostasis. [] This activation stimulates the expression of genes involved in reverse cholesterol transport, such as ABCA1, ABCG1, and ApoE, promoting cholesterol efflux from macrophages. []

Q6: How can the bioavailability of fucosterol be improved?

A9: One strategy to enhance the bioavailability of fucosterol is through encapsulation techniques using cyclodextrins. [, ] For example, the formation of an inclusion complex with maltosyl-β-cyclodextrin significantly increased its solubility and dissolution rate, potentially leading to improved absorption. [, ]

Q7: What are the potential applications of fucosterol?

A7: Fucosterol holds promise for various applications, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.